N-Mesityl-2-[(9-phenylpyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Mesityl-2-[(9-phenylpyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL)sulfanyl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a mesityl group, a phenylpyrazolo triazolo pyrazine core, and a sulfanyl acetamide moiety. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Mesityl-2-[(9-phenylpyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL)sulfanyl]acetamide typically involves multi-step reactions. One common method involves the initial formation of the pyrazolo triazolo pyrazine core through a cyclization reaction. This is followed by the introduction of the mesityl group via a Friedel-Crafts alkylation reaction. The final step involves the attachment of the sulfanyl acetamide moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method is advantageous due to its eco-friendly nature and the ability to scale up the reaction for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-Mesityl-2-[(9-phenylpyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
N-Mesityl-2-[(9-phenylpyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-Mesityl-2-[(9-phenylpyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL)sulfanyl]acetamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Phenylpyrazolo[1,5-A]pyridin-3-yl)-1H-pyrazolo[3,4-C]pyridazin-3-amine
- N-Mesityl-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Uniqueness
N-Mesityl-2-[(9-phenylpyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL)sulfanyl]acetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a mesityl group, a phenylpyrazolo triazolo pyrazine core, and a sulfanyl acetamide moiety sets it apart from other similar compounds .
Properties
Molecular Formula |
C24H22N6OS |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C24H22N6OS/c1-15-11-16(2)22(17(3)12-15)25-21(31)14-32-24-27-26-23-20-13-19(18-7-5-4-6-8-18)28-30(20)10-9-29(23)24/h4-13H,14H2,1-3H3,(H,25,31) |
InChI Key |
MMQPJKPCIBDZGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.